2-(5-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
Description
N-(4-fluorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a 4-fluorophenyl group at the 7-amino position, a methyl group at position 2, a phenyl group at position 3, and an isopropyl (propan-2-yl) substituent at position 4. This scaffold is part of a broader class of compounds investigated for diverse biological activities, including anti-mycobacterial, anti-Wolbachia, and anti-inflammatory properties . The fluorine atom at the para position of the phenyl group enhances electronic effects and metabolic stability, while the isopropyl group contributes to hydrophobic interactions in target binding .
Properties
Molecular Formula |
C18H17BrN2O3 |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H17BrN2O3/c1-23-14-4-6-17(24-2)15(10-14)20-18(22)11-21-8-7-12-9-13(19)3-5-16(12)21/h3-10H,11H2,1-2H3,(H,20,22) |
InChI Key |
XLOQPHMIEWTBOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves the following steps:
Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Acylation: The brominated indole is then acylated with 2,5-dimethoxyphenylacetic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
2-(5-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide may have several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The bromine atom and the dimethoxyphenylacetamide group may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Substituent Variations at the 7-Amino Position
The 7-amino group is critical for biological activity. Below are key analogs with differing substituents:
Impact : Aryl substituents like 4-fluorophenyl improve target binding through π-π stacking, while alkyl or pyridinyl groups enhance solubility but may reduce potency in hydrophobic environments .
Variations at Position 5
Position 5 influences steric bulk and hydrophobic interactions:
Impact : Isopropyl provides moderate hydrophobicity, while bulkier groups (e.g., tert-butyl) may hinder binding in sterically sensitive targets .
Substituent Effects at Positions 2 and 3
- Position 2 : Methyl in the target compound minimizes steric hindrance. Trifluoromethyl (as in ) increases electronegativity but may introduce metabolic liabilities.
- Position 3 : Phenyl in the target compound supports aromatic interactions. Analogs with 4-fluorophenyl (e.g., ) show improved COX-2 selectivity due to fluorine’s electronic effects .
Biological Activity
2-(5-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Its unique structural features, including a brominated indole moiety and a dimethoxyphenyl group, suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
- Molecular Formula : C19H18BrN3O3
- Molecular Weight : 416.3 g/mol
- CAS Number : 1010881-50-1
The compound's structure allows for various interactions with biological targets, particularly due to the presence of the bromine atom and methoxy groups which may enhance binding affinity to receptors.
The biological activity of 2-(5-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The indole nucleus can bind to multiple receptors, influencing various biological processes. The methoxy groups may enhance this binding affinity.
- Enzyme Modulation : Preliminary studies suggest that this compound may modulate enzyme activity, potentially affecting pathways involved in cancer and neurological disorders.
Biological Activities
Research indicates that indole derivatives exhibit diverse biological activities, including:
- Anticancer Properties : Indole derivatives have been associated with significant anticancer activity. For instance, compounds similar to 2-(5-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide have shown efficacy against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(5-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide | A375 | TBD |
| Similar Indole Derivative | MCF-7 | 1.88 ± 0.11 |
| Other Indole Derivative | B16-F10 | 2.12 ± 0.15 |
The exact IC50 values for 2-(5-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide are still under investigation but are expected to be comparable based on structural similarities.
Case Studies and Research Findings
Recent studies have highlighted the potential of indole derivatives in treating neurodegenerative diseases and cancer:
- Alzheimer's Disease : Research has shown that certain indole derivatives can inhibit neutral sphingomyelinase 2 (nSMase2), which is involved in sphingolipid metabolism linked to Alzheimer's disease. This inhibition may reduce exosome release from neurons, providing a therapeutic avenue for neuroprotection .
- Antitumor Activity : A study demonstrated that a structurally similar compound exhibited significant cell apoptosis and growth inhibition in cancer cell lines (IC50 = 49.85 μM). This suggests a potential for similar activity in 2-(5-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
